Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O7. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two diethyl ester groups and two hydroxyl groups attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the oxidation of this compound from its corresponding dihydroxy precursor using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is usually performed in an aqueous medium under controlled temperature conditions to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and acid chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 3,4-dioxofuran-2,5-dicarboxylate.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of diethyl 3,4-dialkoxyfuran-2,5-dicarboxylate.
Scientific Research Applications
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing diethyl alcohol and the corresponding acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,4-dioxofuran-2,5-dicarboxylate
- Diethyl 3,4-dialkoxyfuran-2,5-dicarboxylate
- Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate alcohol derivatives
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups on the furan ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMPUKYPRCPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284092 | |
Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-57-1 | |
Record name | 6270-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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